molecular formula C14H20N2OS B15057566 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B15057566
M. Wt: 264.39 g/mol
InChI Key: YNZJUULSDOGSRM-UHFFFAOYSA-N
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Description

The compound 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone features a pyridine core substituted at position 6 with an isopropylthio group (-S-C₃H₇) and at position 2 with a pyrrolidin-1-yl moiety. The pyrrolidine nitrogen is further functionalized with an ethanone group (COCH₃). Its molecular formula is C₁₄H₂₀N₂OS, with a molecular weight of 264.38 g/mol.

Preparation Methods

The synthesis of 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. The key starting materials include pyridine derivatives and pyrrolidine. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target : 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone C₁₄H₂₀N₂OS 264.38 Pyridine + isopropylthio (position 6), pyrrolidine-ethanone (position 2) -
1-(6-(Methylthio)pyridin-3-yl)ethanone C₈H₉NOS 167.23 Pyridine + methylthio (position 6), ethanone (position 3)
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 246.30 Pyridine + methoxy (position 2), pyrrolidine-ethanone (position 6)
1-[4-(Hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone C₂₀H₂₇N₅O 361.47 Pyrido[3,4-d]pyrimidine + hexylamino, ethanone
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone C₁₈H₂₉FN₂O₂Si 352.52 Pyridine + bulky silyl-protected pyrrolidine, fluorine substituent

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility: The isopropylthio group in the target compound enhances lipophilicity compared to methylthio (, C₈H₉NOS), which may improve membrane permeability but reduce aqueous solubility .

Steric and Conformational Effects: The tert-butyldimethylsilyloxy group in C₁₈H₂₉FN₂O₂Si () introduces significant steric hindrance, likely reducing reactivity in nucleophilic environments compared to the target compound’s smaller isopropylthio group .

Biological Activity: Compounds with pyridine-ethanone cores (e.g., ) have shown relevance in drug discovery, particularly as kinase inhibitors or antiviral agents. The target compound’s isopropylthio-pyrrolidine combination may offer unique binding interactions compared to hexylamino or oxadiazole derivatives .

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

1-[2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2OS/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3

InChI Key

YNZJUULSDOGSRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C2CCCN2C(=O)C

Origin of Product

United States

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